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(1R,3S,4R)-ent-Entecavir-

13C2,15N

Cat. No.: B15558080 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Entecavir is a potent and selective antiviral agent widely used for the treatment of chronic

hepatitis B virus (HBV) infection.[1][2] As a carbocyclic analog of 2'-deoxyguanosine, its unique

chemical structure, in which the oxygen atom in the ribose ring is replaced by a methylene

group, confers significant metabolic stability.[3] This guide provides a comprehensive technical

overview of entecavir, with a particular focus on its stereochemistry and the comparative

analysis of its enantiomeric forms. The document details its physicochemical properties,

synthesis methodologies, mechanism of action, and pharmacological profile, presenting

quantitative data in structured tables and visualizing complex pathways and workflows.

Physicochemical Properties
Entecavir is a white to off-white crystalline powder. The clinically approved form is the (+)-

enantiomer, specifically the (1S,3R,4S)-isomer.[4] It is slightly soluble in water and exists as a

monohydrate.[5]
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Property Value Reference

Chemical Name

2-Amino-9-[(1S,3R,4S)-4-

hydroxy-3-(hydroxymethyl)-2-

methylidenecyclopentyl]-1,9-

dihydro-6H-purin-6-one

[6]

Molecular Formula C₁₂H₁₅N₅O₃ [6]

Molecular Weight 277.28 g/mol [6]

CAS Number 142217-69-4 [7]

Melting Point
Approximately 249-252 °C

(monohydrate)
[5]

pKa 10.5 [5]

LogP -1.11 [5]

Synthesis of Entecavir and its Enantiomers
The synthesis of entecavir is a complex process that has been the subject of extensive

research, with numerous strategies developed to achieve high stereoselectivity and overall

yield.

Asymmetric Synthesis of (+)-Entecavir
The initial and most common synthetic routes focus on the stereoselective construction of the

carbocyclic core. A key patent, US5206244, describes a method starting from a chiral precursor

to establish the desired stereochemistry. Many subsequent synthetic strategies have aimed to

improve upon this initial disclosure.

Experimental Protocol: Representative Asymmetric Synthesis

A common strategy involves the following key steps:

Construction of the Cyclopentane Ring: This is often achieved through a Diels-Alder reaction

or an asymmetric aldol condensation to establish the initial stereocenters.
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Introduction of the Exocyclic Methylene Group: This is typically accomplished via a Wittig

reaction or other olefination methods.

Functional Group Manipulations: This involves the protection and deprotection of hydroxyl

groups and the introduction of other necessary functionalities.

Coupling with the Guanine Base: The final step involves the N-alkylation of a protected

guanine derivative with the carbocyclic core, often via a Mitsunobu reaction, followed by

deprotection to yield entecavir.[3]

Synthesis of (-)-Entecavir
The synthesis of the "unnatural" (-)-enantiomer of entecavir has not been as extensively

documented in peer-reviewed literature as the active (+)-enantiomer. However, its synthesis

can be achieved by utilizing the opposite enantiomer of the starting materials used for the

synthesis of (+)-entecavir. The general synthetic strategies remain similar, with the focus on

controlling the stereochemistry to yield the enantiomeric product.

Mechanism of Action
Entecavir is a nucleoside reverse transcriptase inhibitor (NRTI).[2] Its antiviral activity is

dependent on its intracellular phosphorylation to the active triphosphate form, entecavir

triphosphate (ETV-TP).

Intracellular Activation and Inhibition of HBV
Polymerase
The mechanism of action involves three key steps in the HBV replication cycle:

Inhibition of Priming: ETV-TP competes with the natural substrate, deoxyguanosine

triphosphate (dGTP), for the priming of the HBV DNA polymerase.

Inhibition of Reverse Transcription: ETV-TP inhibits the reverse transcription of the pre-

genomic RNA (pgRNA) into the negative-strand DNA.

Inhibition of DNA Synthesis: ETV-TP inhibits the synthesis of the positive-strand HBV DNA.

[8]
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Incorporation of ETV-TP into the growing viral DNA chain leads to chain termination, thus

halting viral replication.
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Diagram 1: Mechanism of Entecavir's inhibition of HBV replication.

Pharmacological Activity of Entecavir Enantiomers
The antiviral activity of entecavir is highly stereoselective. The clinically used drug is the (+)-

enantiomer, which exhibits potent activity against HBV.

Compound EC₅₀ (HBV)
CC₅₀ (HepG2
cells)

Selectivity
Index (SI)

Reference

(+)-Entecavir 0.00375 µM >100 µM >26,667 [9]

(-)-Entecavir

Not reported in

comparative

studies

Not reported Not applicable

While quantitative data for the direct comparison of the antiviral activity of (+)- and (-)-entecavir

in peer-reviewed literature is limited, the original patent literature (US5206244) indicates that

the antiviral activity resides predominantly in the (+)-enantiomer. The (-)-enantiomer is

generally considered to be significantly less active or inactive. This high degree of
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stereoselectivity is common for nucleoside analogs, as the viral polymerase enzyme has a

chiral active site that preferentially binds one enantiomer.

Experimental Protocol: In Vitro Anti-HBV Assay

A standard method to determine the in vitro anti-HBV activity of a compound involves the

following steps:

Cell Culture: Human hepatoblastoma G2 (HepG2) cells that are stably transfected with HBV

DNA (e.g., HepG2.2.15 cell line) are cultured.

Compound Treatment: The cells are treated with various concentrations of the test

compound (e.g., (+)-entecavir, (-)-entecavir).

Quantification of Viral Replication: After a defined incubation period (e.g., 7-10 days), the

supernatant is collected, and the amount of extracellular HBV DNA is quantified using real-

time PCR.

Cytotoxicity Assay: The viability of the cells is assessed using a standard method, such as

the MTT assay, to determine the 50% cytotoxic concentration (CC₅₀).

Data Analysis: The 50% effective concentration (EC₅₀) is calculated from the dose-response

curve of HBV DNA inhibition. The selectivity index (SI) is then determined by dividing the

CC₅₀ by the EC₅₀.
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Diagram 2: Workflow for in vitro anti-HBV potency and cytotoxicity assay.
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Pharmacokinetics
Entecavir is orally bioavailable and is rapidly absorbed. It has a long intracellular half-life, which

allows for once-daily dosing.

Parameter Value Reference

Bioavailability ≥70% [10]

Protein Binding ~13% [10]

Metabolism Negligible [10]

Elimination Half-life 128-149 hours [10]

Excretion
Primarily renal (62-73% as

unchanged drug)
[10]

The pharmacokinetic properties of the (-)-enantiomer have not been reported in the literature,

as its lack of significant antiviral activity has precluded its further development.

Conclusion
Entecavir is a highly potent and selective inhibitor of HBV replication with a well-established

safety and efficacy profile. Its mechanism of action, involving the inhibition of multiple steps in

the viral replication cycle, contributes to its high barrier to resistance. The antiviral activity of

entecavir is highly stereospecific, with the (+)-enantiomer being the active pharmaceutical

ingredient. While the (-)-enantiomer can be synthesized, it does not exhibit significant anti-HBV

activity. This in-depth technical guide provides researchers and drug development

professionals with a comprehensive understanding of the core chemical, biological, and

pharmacological aspects of entecavir and its enantiomers, supported by detailed experimental

context and visual representations of key processes. Further research into the subtle structural

differences that govern the stereoselective activity of entecavir could provide valuable insights

for the design of future antiviral agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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